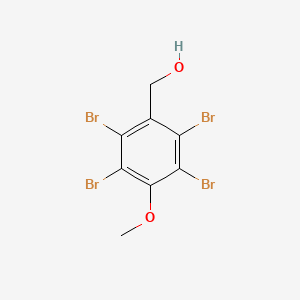
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is a brominated organic compound with the molecular formula C8H6Br4O2 and a molecular weight of 453.752 g/mol . This compound is characterized by the presence of four bromine atoms and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol typically involves the bromination of 4-methoxyphenol followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve the tetrabromination of 4-methoxyphenol. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be selectively reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 2,3,5,6-tetrabromo-4-methoxybenzaldehyde or 2,3,5,6-tetrabromo-4-methoxybenzoic acid.
Reduction: Formation of less brominated phenylmethanol derivatives.
Substitution: Formation of 2,3,5,6-tetrabromo-4-methoxyphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylphenol
- 2,3,5,6-Tetrabromo-4-nitrophenol
- 2,3,5,6-Tetrabromo-4-chlorophenol
Uniqueness
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other similar compounds. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C8H6Br4O2 |
|---|---|
Peso molecular |
453.75 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrabromo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H6Br4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 |
Clave InChI |
JHRWMOANPYVLCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1Br)Br)CO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966263.png)
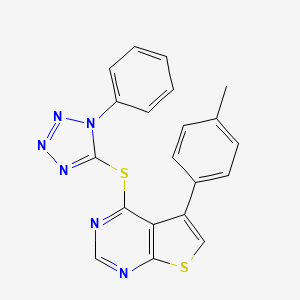
![(5E)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966266.png)
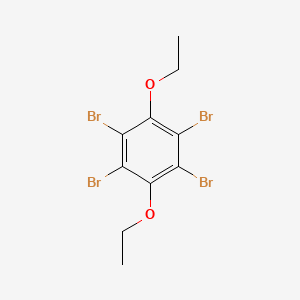
![4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966277.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11966287.png)
![Allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966296.png)

![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966312.png)

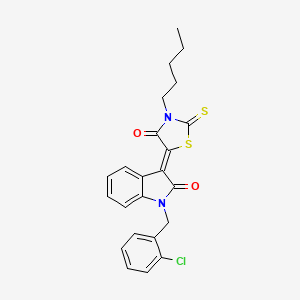
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966326.png)
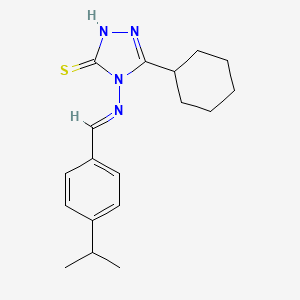
![N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11966337.png)
